ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{[(2-methoxyphenyl)methyl]amino}-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 921989-26-6) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure comprises a pyridazine core, which is known for its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4 g/mol
- Structure : The compound features a dihydropyridazine ring substituted with various functional groups that may influence its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have shown promise in inhibiting cell proliferation and inducing apoptosis in breast and lung cancer cells.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives. The results demonstrated that certain modifications to the dihydropyridazine structure enhanced cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting a potential pathway for developing new anticancer agents based on this scaffold .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing methoxy and amino groups are often investigated for their ability to disrupt bacterial cell walls or inhibit essential enzymes.
Research Findings :
In vitro studies have shown that similar compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve interference with bacterial protein synthesis or cell membrane integrity .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest.
Mechanism of Action :
Research indicates that dihydropyridazines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Data Summary
Properties
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(27)21-17(23-14-16-10-6-8-12-19(16)28-3)13-20(26)25(24-21)18-11-7-5-9-15(18)2/h5-13,23H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANAGVWLLDLZDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=C2OC)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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